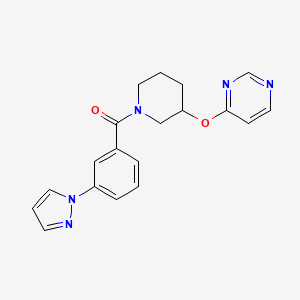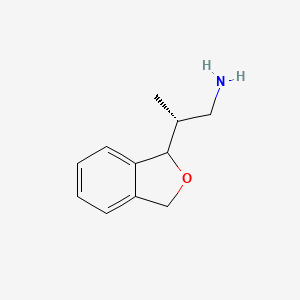
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. It is also known as DBF or 2-BF. This compound has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine is not fully understood. However, it has been suggested that it may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been suggested that it may act by reducing the activity of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects:
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine has been shown to exhibit a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been shown to reduce the activity of certain enzymes, such as monoamine oxidase. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine in lab experiments is its potential therapeutic applications. It has been shown to exhibit antidepressant and anxiolytic properties in animal models, as well as neuroprotective properties. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of drug addiction and Parkinson's disease. Another direction is the investigation of its mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, the development of more efficient synthesis methods could lead to the production of larger quantities of this compound for further research.
Synthesemethoden
The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine can be achieved through a multi-step process. The first step involves the synthesis of 2-benzofuran carboxylic acid through the reaction of salicylaldehyde with malonic acid in the presence of a catalyst. The resulting product is then converted to 2-benzofuran methyl ketone through the reaction with thionyl chloride. The next step involves the reaction of 2-benzofuran methyl ketone with nitroethane in the presence of a catalyst to obtain the nitrostyrene intermediate. The final step involves the reduction of the nitrostyrene intermediate with sodium borohydride to obtain (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit antidepressant and anxiolytic properties in animal models. It has also been tested for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, it has been tested for its potential use in the treatment of Parkinson's disease, as it has been shown to exhibit neuroprotective properties.
Eigenschaften
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAPVDGOIBDBRK-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2710685.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2710686.png)
![4-(4-Chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one](/img/structure/B2710688.png)
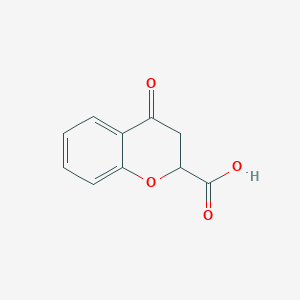
![4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2710694.png)
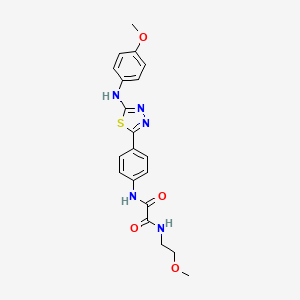
![1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2710696.png)
![N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2710699.png)
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2710700.png)
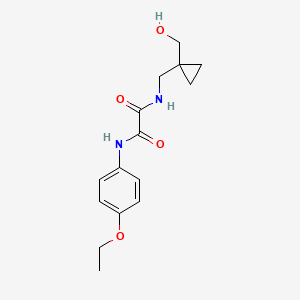
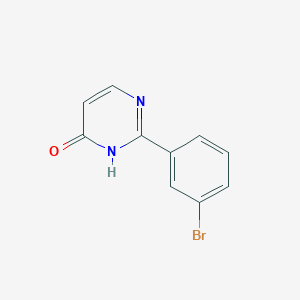
![Tert-butyl (3aS,6aR)-2-(6-chloropyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2710703.png)
![ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710706.png)
